Traversianal

antifungal mechanism of action phospholipid targeting fungicide resistance management

Traversianal is a tricyclic diterpenoid aldehyde (C₂₀H₂₈O₃, MW 316.4 g/mol) belonging to the fusicoccane family of 5–8–5 dicyclopenta[a,d]cyclooctene natural products, first isolated from the fenugreek pathogen Cercospora traversiana and subsequently identified from Cercospora sp. ME202.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 108605-66-9
Cat. No. B020199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraversianal
CAS108605-66-9
Synonymstraversianal
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C1CC3(CCC(C3CC=C2C=O)C(=C)C)C)O
InChIInChI=1S/C20H28O3/c1-12(2)15-7-8-19(4)10-17-13(3)9-18(22)20(17,23)14(11-21)5-6-16(15)19/h5,11,13,15-17,23H,1,6-10H2,2-4H3/b14-5-/t13-,15-,16+,17-,19-,20+/m1/s1
InChIKeyQXVAWAHULUVLPT-FHIBGDQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Traversianal (CAS 108605-66-9): A Fungal Diterpenoid Aldehyde with a Novel Phosphatidylethanolamine-Targeting Antifungal Mechanism


Traversianal is a tricyclic diterpenoid aldehyde (C₂₀H₂₈O₃, MW 316.4 g/mol) belonging to the fusicoccane family of 5–8–5 dicyclopenta[a,d]cyclooctene natural products, first isolated from the fenugreek pathogen Cercospora traversiana [1] and subsequently identified from Cercospora sp. ME202 [2]. Its carbon skeleton is shared with fusicoccin/cotylenin and ophiobolane terpenes, yet its distinct oxygenation pattern places it in a unique structural subclass [3]. Unlike most diterpenoid antifungals that target well-characterized enzymes or signaling pathways, traversianal exerts fungicidal activity through a specific interaction with the membrane phospholipid phosphatidylethanolamine (PE), a mechanism not exploited by any currently registered agricultural fungicide [4].

Why Closely Related Diterpenoid Aldehydes and Conventional Fungicides Cannot Substitute for Traversianal in Research and Development Pipelines


Despite sharing the 5–8–5 tricyclic core with fusicoccins and ophiobolanes, traversianal cannot be functionally replaced by these structural analogs in antifungal discovery programs. Fusicoccin acts as a phytotoxin by irreversibly activating plant plasma membrane H⁺-ATPase via 14-3-3 protein stabilization [1], while ophiobolin A inhibits calmodulin with an IC₅₀ of 9 µM —neither mechanism overlaps with traversianal's specific targeting of phosphatidylethanolamine (PE) in fungal membranes [2]. Even among natural product antifungals active against the same Colletotrichum orbiculare pathogen, such as orsellinaldehyde, the mode of action remains distinct and characterized only as broad-spectrum fungicidal activity without a defined molecular target [3]. This target-level differentiation means that traversianal is not interchangeable with any in-class diterpenoid or alternative natural antifungal for studies requiring PE-directed membrane disruption or for resistance-management strategies aimed at circumventing cross-resistance to conventional fungicide classes.

Quantitative Differentiation Evidence for Traversianal Against Key Comparators


Specific Phosphatidylethanolamine Targeting: A Mechanism Not Shared by Fusicoccin, Ophiobolin, or Any Commercial Fungicide Class

Traversianal is the only known antifungal diterpenoid that specifically targets phosphatidylethanolamine (PE) in fungal membranes. In competitive rescue experiments, co-treatment of C. orbiculare conidia with traversianal and lecithin (a phospholipid mixture) significantly attenuated fungicidal activity, with substantially more colony formation observed on potato sucrose agar compared to traversianal alone [1]. Critically, l-α-phosphatidylethanolamine dioleoyl (PE) antagonized the fungicidal effect, whereas l-α-phosphatidylcholine dioleoyl (PC) did not, demonstrating target specificity at the phospholipid head-group level [1]. Transmission electron microscopy confirmed that traversianal treatment causes fragmentation of the fungal plasma membrane and disappearance of cell organelles [1]. In contrast, fusicoccin activates plant H⁺-ATPase via 14-3-3 protein stabilization [2], ophiobolin A irreversibly inhibits calmodulin (IC₅₀ 9 µM) , azole fungicides inhibit CYP51 in ergosterol biosynthesis, and strobilurins bind the Qₒ site of mitochondrial complex III [3]. No commercial fungicide targets PE.

antifungal mechanism of action phospholipid targeting fungicide resistance management

Conidial Germination Inhibition and Fungicidal Activity Against Colletotrichum orbiculare Compared with Orsellinaldehyde

Traversianal inhibits conidial germination of C. orbiculare at 2–10 ppm and exhibits fungicidal activity (conidial death) at 5–10 ppm after 24 h treatment [1]. In the same C. orbiculare pathosystem, orsellinaldehyde—a natural product isolated from Coprinus comatus—also shows fungicidal activity, but its published IC₅₀ values for conidial germination and germ tube elongation are not directly reported in available abstracts; the data are described qualitatively as exhibiting the 'lowest IC₅₀ values' among tested Colletotrichum species without specific ppm or µM values [2]. Traversianal's quantitative potency range (2–10 ppm for germination inhibition; 5–10 ppm for fungicidal activity) is therefore more precisely characterized in the peer-reviewed literature, enabling more accurate dose-response modeling for formulation development [1]. Notably, traversianal's in planta efficacy has been demonstrated: pretreatment of cucumber leaves with 10, 20, or 30 ppm traversianal significantly suppressed lesion formation by C. orbiculare without phytotoxicity [1].

Colletotrichum orbiculare conidial germination inhibition cucumber anthracnose control

Broad-Spectrum Activity: Complete Inhibition of Pyricularia oryzae Conidial Germination at 30 ppm and Time-Dependent Fungicidal Killing

Beyond C. orbiculare, traversianal demonstrates potent activity against Pyricularia oryzae, the causal agent of rice blast—a disease responsible for 10–30% of annual global rice yield losses. Traversianal exhibited concentration-dependent inhibition of P. oryzae conidial germination, with complete inhibition achieved at 30 ppm [1]. Time-course fungicidal assays using double-fluorescent staining (fluorescein diacetate/propidium iodide) showed that most conidia were killed after 48 h of treatment with 40 ppm traversianal [1]. Pretreatment of rice leaves with traversianal before inoculation significantly decreased the number of blast lesions [1]. As a comparator, the oligomycin-family macrolide YO-001A exhibits an IC₅₀ of 0.012 µM against P. oryzae by inhibiting mitochondrial FₒF₁-ATPase [2], while ergosta-5,7,22-trienol shows an IC₅₀ of 126.91 µg/mL against the same pathogen [3]. Traversianal's 30-ppm complete inhibition value translates to approximately 95 µM, placing its potency in a moderate range but with a mechanistically distinct fungicidal profile (membrane disruption vs. respiratory chain inhibition).

Pyricularia oryzae rice blast disease conidial germination assay

Selective Antibacterial Activity: Bacillus-Selective Inhibition with No Effect on Pseudomonas Species

In antibacterial assays against three bacterial species, traversianal exhibited selective growth-inhibitory activity exclusively against a Bacillus species while showing no effect on two Pseudomonas species [1]. This Gram-positive/Gram-negative selectivity profile provides evidence that traversianal's membrane-targeting activity is not universally cytotoxic, but rather exhibits a degree of biological discrimination. While the molecular basis for this selectivity has not been fully elucidated, it is noteworthy that Bacillus species typically have a higher proportion of PE in their membrane phospholipid composition compared to Pseudomonas species, which are enriched in phosphatidylglycerol and cardiolipin [2]. This is consistent with the proposed PE-targeting mechanism. In contrast, the related diterpenoid ophiobolin A exhibits broad antimicrobial activity without reported Gram-positive/negative selectivity .

antimicrobial selectivity Bacillus inhibition Pseudomonas resistance

Hemolytic Activity at Sub-Micromolar Concentrations: A Critical Safety Differentiation and Handling Requirement

Traversianal lyses human red blood cells at concentrations as low as 5 × 10⁻⁷ M (approximately 0.16 µg/mL or 0.16 ppm), as demonstrated in the foundational biological characterization study [1]. This hemolytic potency is notably higher than that of many other diterpenoid natural products; for instance, the structurally related fusicoccin is primarily a phytotoxin with limited reported mammalian cell membrane activity at comparable concentrations [2]. The compound also showed high toxicity to brine shrimp and snails, induced betacyanin leakage from beetroot slices, but was essentially inactive in standard phytotoxicity tests and in the chick bioassay [1]. This profile—potent hemolytic activity combined with low phytotoxicity—distinguishes traversianal from broad-spectrum membrane-disrupting antifungal natural products and indicates that its PE-targeting mechanism may exhibit differential potency across eukaryotic membrane types.

hemolytic activity human red blood cell lysis toxicity profiling

Validated Research and Application Scenarios for Traversianal Based on Quantitative Evidence


Fungicide Resistance-Management Discovery: Lead Scaffold with a Novel PE-Targeting Mechanism of Action

Traversianal's specific targeting of phosphatidylethanolamine (PE) in fungal membranes, demonstrated by differential rescue experiments with PE vs. PC and confirmed by TEM visualization of membrane fragmentation [1], represents a mode of action (MoA) not exploited by any fungicide class currently listed by the Fungicide Resistance Action Committee (FRAC) [2]. This makes traversianal a high-priority scaffold for resistance-management discovery programs. Researchers should prioritize traversianal for: (a) cross-resistance profiling against panels of C. orbiculare and P. oryzae isolates resistant to azoles, strobilurins, and SDHIs; (b) structure–activity relationship (SAR) campaigns aimed at optimizing the PE-binding pharmacophore while reducing hemolytic activity; and (c) transcriptomic/proteomic profiling of fungal responses to PE-targeting stress to identify potential resistance mechanisms before field deployment. Procurement rationale: traversianal is not a direct substitute for any existing fungicide lead and should be sourced specifically for MoA-novelty-driven discovery programs rather than potency-optimization pipelines where existing leads may have higher intrinsic activity.

In Planta Efficacy Testing: Anthracnose and Rice Blast Disease Control with Foliar Application at 10–30 ppm

Traversianal has demonstrated statistically significant in vivo disease suppression in two independent plant pathosystems. In the cucumber–C. orbiculare system, pretreatment of leaves with traversianal at 10, 20, and 30 ppm significantly suppressed anthracnose lesion formation without phytotoxicity [1]. In the rice–P. oryzae system, pretreatment with traversianal before inoculation significantly decreased the number of rice blast lesions [2]. These data support traversianal's use as a protective (pre-infection) fungicide. Recommended experimental design for procurement: obtain traversianal at ≥95% purity (validated by HPLC and NMR) [1]; prepare stock solutions in appropriate organic solvent; apply as foliar spray at 10–30 ppm 24 h before pathogen inoculation; include a commercial fungicide positive control (e.g., azoxystrobin) and a solvent-only negative control; quantify lesion number and lesion area at 5–7 days post-inoculation. The absence of phytotoxicity at efficacious concentrations is a critical advantage over phytotoxic diterpenoid comparators such as fusicoccin [3].

Phospholipid-Targeting Mechanistic Studies: Using Traversianal as a Chemical Probe for Fungal Membrane Biology

Traversianal's demonstrated ability to discriminate between phosphatidylethanolamine (PE) and phosphatidylcholine (PC) at the head-group level [1] makes it a valuable chemical biology probe for investigating the role of PE in fungal membrane integrity, cell division, and stress responses. Specific experimental applications include: (a) using traversianal treatment followed by lipidomic analysis to quantify PE depletion and compensatory changes in other phospholipid species in fungal membranes; (b) combining traversianal with fluorescent PE-binding probes to map PE distribution in fungal hyphae and conidia; (c) employing traversianal-resistant mutant screening to identify genes involved in PE biosynthesis, transport, or membrane domain organization. The compound's selective activity against Bacillus (Gram-positive) but not Pseudomonas (Gram-negative) [1] further supports its use in comparative membrane biology studies examining the relationship between membrane lipid composition and susceptibility to PE-targeting agents. Researchers should note the compound's hemolytic activity (human RBC lysis at 5 × 10⁻⁷ M) [4] and implement appropriate biosafety containment when handling stock solutions.

Molluscicide Discovery Programs: Exploiting Traversianal's High Molluscicidal Potency

The foundational biological characterization by Stoessl et al. (1989) established that traversianal is highly toxic to snails, with activity detected at low concentrations [1]. This molluscicidal property, combined with the compound's low phytotoxicity in standard tests [1], suggests potential applications in schistosomiasis vector control or agricultural mollusk pest management. The hemolytic activity against human RBCs (5 × 10⁻⁷ M) [1] represents a mammalian toxicity concern that must be addressed through formulation strategies (e.g., encapsulation, targeted delivery) or structural derivatization to improve the therapeutic index. Procurement for molluscicide discovery should be accompanied by the following characterization: determination of LC₅₀/LD₅₀ values against target snail species (e.g., Biomphalaria glabrata, Oncomelania hupensis); comparative toxicity testing against non-target aquatic organisms (fish, daphnids); and environmental fate studies (hydrolysis, photolysis, soil adsorption). The compound's established structural class (fusicoccane diterpenoid) [2] provides a defined chemical space for SAR exploration.

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